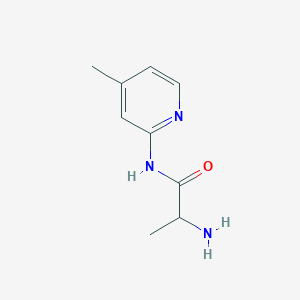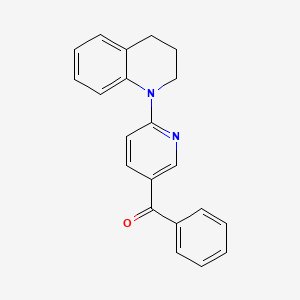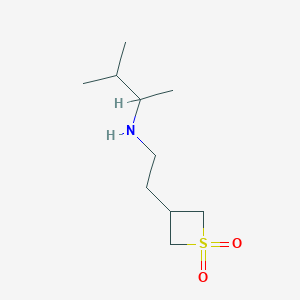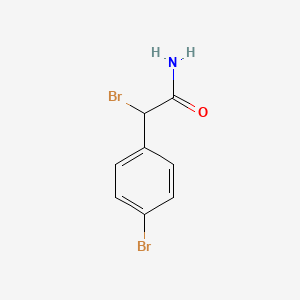![molecular formula C7H11NO B13005068 8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
8-Azabicyclo[3.2.1]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[3.2.1]octan-6-one is a bicyclic nitrogen-containing compound that forms the core structure of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-6-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective cycloaddition of azomethine ylides with alkenes, which can be catalyzed by chiral Lewis acids . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. These methods may include continuous flow processes and the use of more robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a core structure in the development of drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Azabicyclo[3.2.1]octan-6-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biological pathways. For example, it may inhibit or activate specific enzymes, thereby altering metabolic processes .
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octan-6-one is unique due to its bicyclic structure and nitrogen atom, which confer specific chemical and biological properties. Similar compounds include:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar synthetic and pharmacological potential.
8-Azabicyclo[3.2.1]octane-3,6-diol: A derivative with additional hydroxyl groups, used in different chemical reactions.
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(7)8-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPORABOYZPMSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)





